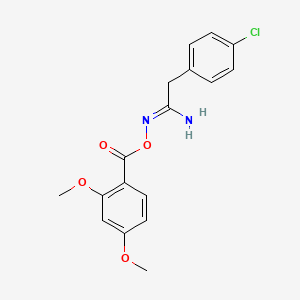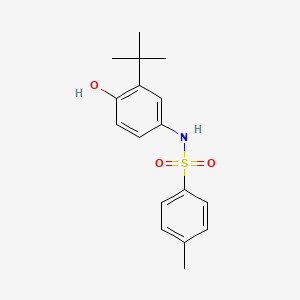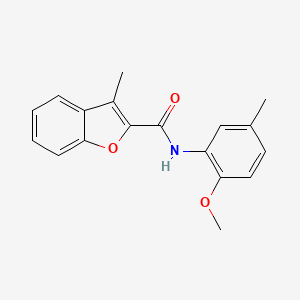
(Z)-2-(4-Chlorophenyl)-N'-(2,4-dimethoxybenzoyloxy)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(4-Chlorophenyl)-N’-(2,4-dimethoxybenzoyloxy)acetimidamide is an organic compound that belongs to the class of imidamides These compounds are characterized by the presence of an imidamide functional group, which is a derivative of imidic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-Chlorophenyl)-N’-(2,4-dimethoxybenzoyloxy)acetimidamide typically involves the following steps:
Formation of the imidamide group: This can be achieved by reacting an appropriate amine with an imidic acid derivative under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom in the imidamide with a chlorophenyl group, often using a chlorinating agent.
Attachment of the dimethoxybenzoyloxy group: This can be done through esterification or amidation reactions, where the dimethoxybenzoyloxy group is introduced to the imidamide backbone.
Industrial Production Methods
In an industrial setting, the production of (Z)-2-(4-Chlorophenyl)-N’-(2,4-dimethoxybenzoyloxy)acetimidamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the imidamide group is converted to an imide or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Imides or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (Z)-2-(4-Chlorophenyl)-N’-(2,4-dimethoxybenzoyloxy)acetimidamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, (Z)-2-(4-Chlorophenyl)-N’-(2,4-dimethoxybenzoyloxy)acetimidamide could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, the compound might be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals, leveraging its unique chemical properties.
作用机制
The mechanism of action of (Z)-2-(4-Chlorophenyl)-N’-(2,4-dimethoxybenzoyloxy)acetimidamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
(Z)-2-(4-Chlorophenyl)-N’-(2,4-dimethoxybenzoyloxy)acetamide: Similar structure but with an amide group instead of an imidamide.
(Z)-2-(4-Chlorophenyl)-N’-(2,4-dimethoxybenzoyloxy)acetonitrile: Contains a nitrile group instead of an imidamide.
(Z)-2-(4-Chlorophenyl)-N’-(2,4-dimethoxybenzoyloxy)acetic acid: Features a carboxylic acid group.
Uniqueness
The uniqueness of (Z)-2-(4-Chlorophenyl)-N’-(2,4-dimethoxybenzoyloxy)acetimidamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its imidamide group, in particular, sets it apart from similar compounds with different functional groups.
属性
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-13-7-8-14(15(10-13)23-2)17(21)24-20-16(19)9-11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLPPRUBMNWCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-fluorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5828656.png)
![2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione](/img/structure/B5828672.png)
![N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]ethyl]acetamide](/img/structure/B5828676.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine](/img/structure/B5828694.png)
![6-methyl-N'-[(E)-pyridin-2-ylmethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5828704.png)

![4-BROMO-2-[(4-ISOPROPYLPIPERAZIN-1-YL)METHYL]PHENOL](/img/structure/B5828712.png)
![N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(3,4,5-trimethoxyphenyl)methanamine](/img/structure/B5828723.png)

![4-ethyl-8-methyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5828734.png)
